1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)-
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Overview
Description
1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)- is a heterocyclic compound that combines the structural features of benzimidazole and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)- typically involves the condensation of ortho-phenylenediamine with an appropriate indole derivative. One common method includes the reaction of ortho-phenylenediamine with 2-methylindole-3-carboxaldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and the use of continuous flow reactors can be employed to enhance the reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives .
Scientific Research Applications
1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)- involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and affecting cellular pathways. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-methyl-: Similar structure but lacks the indole moiety.
1H-Benzimidazole, 2-(methylthio)-: Contains a methylthio group instead of the indole moiety.
1H-Benzimidazole: The parent compound without any substituents.
Uniqueness
1H-Benzimidazole, 2-(2-methyl-1H-indol-3-yl)- is unique due to the presence of both benzimidazole and indole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
129157-72-8 |
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Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-1H-benzimidazole |
InChI |
InChI=1S/C16H13N3/c1-10-15(11-6-2-3-7-12(11)17-10)16-18-13-8-4-5-9-14(13)19-16/h2-9,17H,1H3,(H,18,19) |
InChI Key |
WITMFKCDJGLRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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